1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring attached to a triazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene derivatives with triazole precursors. One common method includes the alkylation of 1H-1,2,4-triazole with thiophen-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiophene and triazole rings contribute to its binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine.
Triazole Derivatives: Compounds such as 1H-1,2,4-triazole-3-thiol and 1H-1,2,4-triazole-3-carboxylic acid.
Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the thiophene and triazole rings, which impart distinct electronic and steric properties. This dual-ring system enhances its versatility and potential for diverse applications compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C7H8N4S |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N4S/c8-7-9-5-11(10-7)4-6-2-1-3-12-6/h1-3,5H,4H2,(H2,8,10) |
InChI Key |
NOUFFSAHPDNYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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